molecular formula C22H16ClF3N2O3 B4327483 2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4327483
M. Wt: 448.8 g/mol
InChI Key: HRQCCEGTUUQZSH-UHFFFAOYSA-N
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Description

“2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C22H16ClF3N2O3 . It has a molecular weight of 448.8222496 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . However, specific details about the molecular structure of this compound are not available in the retrieved sources.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources. However, benzamides, a class of compounds to which this molecule belongs, can undergo various reactions such as nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. However, its molecular weight is 448.8222496 , and it has the molecular formula C22H16ClF3N2O3 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. However, similar compounds have been studied for their inhibitory activity against certain enzymes .

Future Directions

The future directions for the study and application of this compound are not specified in the available sources. However, similar compounds have been studied for their potential biological activities , suggesting that this compound could also be of interest in various fields of research.

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O3/c23-15-8-10-17(11-9-15)31-13-20(29)28-19-7-2-1-6-18(19)21(30)27-16-5-3-4-14(12-16)22(24,25)26/h1-12H,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQCCEGTUUQZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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